3-cis-Hydroxyglibenclamide

Beschreibung

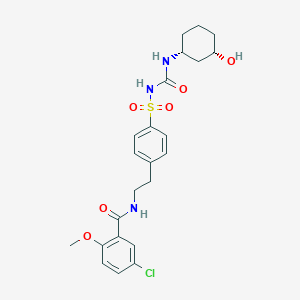

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-07-9, 23074-02-4 | |

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Enzymology of Glibenclamide to 3 Hydroxyglibenclamide

Hepatic Metabolism and Primary Sites of Formation

The liver is the principal site for the biotransformation of glibenclamide. pharmgkb.orgdiabetesjournals.org Within the liver, glibenclamide undergoes extensive metabolism, leading to the formation of two primary hydroxylated metabolites: 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide (B13724726). diabetesjournals.orgg-standaard.nl These metabolites are the result of hydroxylation at the cyclohexyl ring of the parent molecule. diabetesjournals.orgresearchgate.net Approximately half of these metabolites are excreted in the urine and the other half in the bile. diabetesjournals.org

Role of Cytochrome P450 (CYP) Isoforms in Glibenclamide Hydroxylation

The hydroxylation of glibenclamide is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.org These heme-containing enzymes are central to the metabolism of a vast number of drugs. wcrj.net

Major Contributing CYP Isoforms (e.g., CYP3A4, CYP2C9, CYP2C8, CYP2C19)

Multiple CYP isoforms are implicated in the metabolism of glibenclamide, with varying degrees of contribution to the formation of its hydroxylated metabolites.

CYP3A4: A significant body of evidence points to CYP3A4 as a major enzyme in glibenclamide metabolism. pharmgkb.orgnih.govnih.gov Studies using recombinant human CYP isoforms have shown that CYP3A4 has a substantially higher intrinsic clearance for glibenclamide depletion compared to other isoforms. nih.gov Chemical inhibition studies have also demonstrated that ketoconazole, a selective CYP3A4 inhibitor, significantly inhibits glibenclamide metabolism in human liver microsomes. nih.gov

CYP2C9: This isoform is also a key player in glibenclamide biotransformation. researchgate.netnih.govresearchgate.net It is particularly involved in the formation of both 4-trans-hydroxyglibenclamide and this compound. g-standaard.nl

CYP2C8: Research indicates that CYP2C8 contributes to the formation of glibenclamide metabolites, including this compound. researchgate.net

The following table summarizes the key CYP isoforms involved in glibenclamide metabolism and their primary roles.

| CYP Isoform | Role in Glibenclamide Metabolism | Key Findings |

| CYP3A4 | Major contributor to overall metabolism. pharmgkb.orgnih.govnih.gov | Exhibits the highest intrinsic clearance for glibenclamide depletion. nih.gov |

| CYP2C9 | Significant role in the formation of hydroxylated metabolites. g-standaard.nlresearchgate.netnih.govresearchgate.net | Catalyzes the formation of both 4-trans and this compound. g-standaard.nl |

| CYP2C8 | Contributes to the formation of metabolites. researchgate.net | Involved in the formation of this compound. researchgate.net |

| CYP2C19 | Minor contributor to overall metabolism. pharmgkb.orgnih.gov | Plays a lesser role compared to CYP3A4 and CYP2C9. nih.gov |

Mechanistic Studies of CYP-Mediated Glibenclamide Hydroxylation

The mechanism of CYP-mediated hydroxylation involves the insertion of an oxygen atom into the glibenclamide molecule. wcrj.net In the case of 3-hydroxyglibenclamide formation, this occurs at the 3-position of the cyclohexyl ring, resulting in this compound. diabetesjournals.orgg-standaard.nl The specific orientation of glibenclamide within the active site of the different CYP enzymes influences the resulting product. researchgate.net Computational docking models have been used to visualize the binding of glibenclamide in the active site of enzymes like CYP105A1, which has been shown to produce cis-3-hydroxy-glibenclamide. researchgate.net

Influence of Genetic Polymorphisms on CYP Activity Relevant to Glibenclamide Metabolism

Genetic variations within the genes encoding CYP enzymes can significantly impact their metabolic activity, leading to inter-individual differences in drug response. researchgate.net

CYP2C9 Polymorphisms: The CYP2C9 gene is highly polymorphic. nih.gov The variant alleles CYP2C92 and CYP2C93 are associated with decreased enzyme activity. researchgate.nettandfonline.com Individuals carrying the CYP2C9*3 allele, for instance, tend to have decreased oral clearance of glibenclamide. pharmgkb.org This reduced metabolism can lead to higher plasma concentrations of the parent drug. researchgate.net Studies have shown a significant association between the genotype status of CYP2C9 and the response to glibenclamide treatment. nih.govresearchgate.net Specifically, patients with variant genotypes of CYP2C9 may respond better to glibenclamide. nih.govresearchgate.net

The table below details the impact of key CYP2C9 genetic polymorphisms on glibenclamide metabolism.

| Genetic Variant | Effect on Enzyme Activity | Impact on Glibenclamide Metabolism |

| CYP2C92 | Decreased activity. researchgate.nettandfonline.com | Can lead to higher plasma concentrations of glibenclamide. tandfonline.com |

| CYP2C93 | Significantly decreased activity. g-standaard.nlresearchgate.net | Associated with reduced oral clearance of glibenclamide and increased drug exposure. pharmgkb.orgg-standaard.nl |

Contributions of Non-Cytochrome P450 Enzymes to Glibenclamide Biotransformation (if experimentally supported for 3-hydroxylation)

While the cytochrome P450 system is the primary pathway for glibenclamide metabolism, the involvement of non-CYP enzymes in drug biotransformation is a growing area of research. ijpcbs.comnih.gov Non-CYP enzymes include a diverse range of protein families such as flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and alcohol dehydrogenases (ADHs). ijpcbs.com However, current experimental evidence does not substantially support a significant role for these non-CYP enzymes in the specific 3-hydroxylation of glibenclamide. The metabolism of glibenclamide is predominantly attributed to CYP enzymes. pharmgkb.orgnih.govnih.gov

Extrahepatic Biotransformation (e.g., Placental Metabolism of Glibenclamide and formation of its metabolites)

While the liver is the main site of metabolism, extrahepatic tissues can also contribute to the biotransformation of drugs. helsinki.fi The placenta, for example, possesses metabolic activity and can play a role in the disposition of drugs during pregnancy. nih.gov

In the context of glibenclamide, the placenta has been shown to metabolize the drug. researchgate.netuw.edu Human placental microsomes can convert glibenclamide into several metabolites. researchgate.net Notably, the primary isozyme responsible for glibenclamide biotransformation in the placenta is CYP19/aromatase, which predominantly forms an ethylene-hydroxylated metabolite (M5). researchgate.net While the placenta does metabolize glibenclamide, the formation of 3-hydroxyglibenclamide is more characteristic of hepatic metabolism. diabetesjournals.orgresearchgate.net The fetal liver also has metabolic capacity, with CYP3A7 being a key enzyme, which could potentially contribute to fetal exposure to glibenclamide and its metabolites. uw.edu

Pharmacological and Molecular Mechanisms of 3 Hydroxyglibenclamide Activity

Mechanistic Evaluation of 3-Hydroxyglibenclamide's Biological Activity

Research demonstrates that 3-Hydroxyglibenclamide, specifically the 3-cis-hydroxyglibenclamide (B13724726) (M2) isomer, possesses significant hypoglycemic activity, although its potency is less than that of the parent drug, glibenclamide. pharmgkb.orgnih.gov Studies indicate that this compound exhibits approximately 50% of the hypoglycemic activity of glibenclamide. bio-connect.nl

| Compound Administered | Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) | Effect on Serum Insulin |

|---|---|---|

| Glibenclamide (Oral) | 23.8 ± 1.2% | Significantly Increased |

| Glibenclamide (Intravenous) | 19.9 ± 2.1% | Significantly Increased |

| 4-trans-hydroxy-glibenclamide (M1) | 18.2 ± 3.3% | Significantly Increased |

| 3-cis-hydroxy-glibenclamide (M2) | 12.5 ± 2.3% | Significantly Increased |

The primary molecular target for sulfonylurea drugs, including glibenclamide and by extension its active metabolites, is the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells. pharmgkb.orgdiabetesjournals.orgox.ac.uk This channel is a complex composed of two main subunits: the pore-forming inwardly rectifying K+ channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1). pharmgkb.orgox.ac.ukfrontiersin.org

Glibenclamide binds with high affinity to the SUR1 subunit. pharmgkb.orgnih.govnih.gov This interaction inhibits the channel's activity, leading to its closure. pharmgkb.org While direct binding studies for 3-hydroxyglibenclamide are less prevalent, its demonstrated ability to stimulate insulin secretion strongly implies an interaction with the same SUR1 target. cymitquimica.combio-connect.nlnih.gov Cryo-electron microscopy studies have elucidated the binding pocket for glibenclamide on SUR1, revealing that the cyclohexyl group of glibenclamide is positioned near the S1238 residue of the receptor. researchgate.netelifesciences.org The hydroxylation at the 3-position of this ring in 3-hydroxyglibenclamide would alter the interaction within this pocket, which is consistent with its observed reduced potency compared to the parent molecule.

Comparative Analysis of Potency and Efficacy Relative to Parent Glibenclamide

Investigations into Downstream Signaling Pathways and Cellular Responses Mediated by 3-Hydroxyglibenclamide

The binding of 3-hydroxyglibenclamide to the SUR1 subunit initiates a well-defined cascade of events within the pancreatic β-cell. The primary cellular response is the exocytosis of insulin. pharmgkb.orgdiabetesjournals.org

The sequence of events is as follows:

K-ATP Channel Closure: Interaction between the drug and SUR1 leads to the closure of the K-ATP channel. pharmgkb.org

Membrane Depolarization: The reduction in potassium ion efflux causes the cell membrane to depolarize. pharmgkb.orgdiabetesjournals.org

Calcium Channel Activation: The change in membrane potential activates voltage-dependent Ca2+ channels. pharmgkb.orgdiabetesjournals.org

Calcium Influx: This activation results in an influx of extracellular calcium ions (Ca2+) into the cell. pharmgkb.org

Insulin Exocytosis: The rise in intracellular Ca2+ concentration is the critical trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream. pharmgkb.orgdiabetesjournals.org

Additionally, some studies suggest that glibenclamide may possess antioxidant properties by scavenging reactive oxygen species (ROS), a cellular response that could potentially be shared by its active metabolites. brieflands.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for 3-Hydroxyglibenclamide's Biological Functions

Structure-activity relationship (SAR) studies help explain how a molecule's chemical structure relates to its biological activity. For glibenclamide and its derivatives, the sulfonylurea moiety is a critical pharmacophore for its insulin-secreting action. cymitquimica.com

The key structural modification in 3-hydroxyglibenclamide is the addition of a hydroxyl (-OH) group to the cyclohexyl ring of the parent glibenclamide molecule. diabetesjournals.orgnih.gov This hydroxylation at the 3-position, resulting in this compound, directly impacts its pharmacological activity. nih.govnih.gov The fact that this metabolite retains significant, albeit reduced, hypoglycemic activity indicates that while the cyclohexyl ring is important for optimal receptor binding, it is not the sole determinant of activity. bio-connect.nl

SAR studies of glibenclamide analogues have highlighted that lipophilic and steric properties are dominant factors in receptor interaction, more so than electrostatic forces. nih.gov The introduction of a polar hydroxyl group onto the lipophilic cyclohexyl ring alters these properties, providing a chemical basis for the observed decrease in potency compared to glibenclamide.

Computational modeling and molecular docking are powerful tools used to predict and analyze the interaction between a ligand, such as 3-hydroxyglibenclamide, and its receptor target. wustl.edu Docking simulations for the parent compound, glibenclamide, with the SUR1 subunit of the K-ATP channel have provided significant insights into its binding mode. nih.govmdpi.com

These models, corroborated by cryo-electron microscopy data, show that glibenclamide fits into a specific binding pocket on SUR1. elifesciences.orgelifesciences.org Key interactions include hydrogen bonding with residues such as N437 and π-π stacking with Y377. elifesciences.org Crucially, the cyclohexyl group of glibenclamide is located in close proximity to the amino acid residue S1238. elifesciences.org

While specific computational docking models for 3-hydroxyglibenclamide are not extensively detailed in the literature, the existing models for glibenclamide provide a strong basis for inference. The introduction of a hydroxyl group at the 3-position of the cyclohexyl ring would place it directly within this critical interaction zone. This modification could lead to new hydrogen bonding opportunities or, conversely, create steric hindrance, ultimately altering the binding affinity and orientation of the molecule within the receptor pocket. This change in the ligand-receptor interaction at a molecular level is the likely cause of the reduced biological efficacy of 3-hydroxyglibenclamide when compared to glibenclamide.

Disposition and Elimination Characteristics of 3 Hydroxyglibenclamide in Non Clinical Models

In Vitro Pharmacokinetic Profiling of 3-Hydroxyglibenclamide

In vitro models are essential for characterizing the metabolic and transport-mediated disposition of drug metabolites without the complexities of a whole organism.

Intrinsic Clearance and Metabolic Stability in Hepatic Systems

The liver is the primary site of metabolism for many drugs and their metabolites. thermofisher.com Hepatic systems like liver microsomes and hepatocytes are used to determine a compound's intrinsic clearance (CLint), which reflects the maximum metabolic capacity of the liver, and its metabolic stability. srce.hrnih.gov

The comparison of intrinsic clearance values between microsomes and hepatocytes can provide mechanistic insights. For compounds primarily metabolized by CYP enzymes, the CLint values from both systems are generally comparable. nih.gov However, for compounds that also undergo non-CYP mediated metabolism or are subject to transport processes, these values can differ. nih.gov

Role of Transporters in Metabolite Disposition (e.g., efflux from cells)

Transporters are membrane proteins that play a crucial role in the movement of drugs and their metabolites into and out of cells, significantly impacting their disposition. nih.gov These are broadly categorized into uptake transporters (solute carrier, SLC, superfamily) and efflux transporters (ATP-binding cassette, ABC, superfamily). nih.govresearchgate.net

3-Hydroxyglibenclamide, along with another major metabolite 4-trans-hydroxyglibenclamide (M1), has been identified as a substrate for several hepatic transporters. Both metabolites show affinity for the canalicular efflux transporters BCRP (Breast Cancer Resistance Protein, also known as ABCG2) and MDR1 (Multidrug Resistance Protein 1, also known as P-glycoprotein or ABCB1). researchgate.net However, neither metabolite appears to be a substrate for MRP2 (Multidrug Resistance-associated Protein 2). researchgate.net

In addition to canalicular efflux, basolateral efflux transporters also contribute to the disposition of these metabolites. M1 has been identified as a substrate for the basolateral efflux transporters MRP3 and MRP4. researchgate.net The parent compound, glibenclamide, is a substrate for the uptake transporters OATP1B1 and OATP2B1. nih.govnih.gov The significant active uptake of glibenclamide into hepatocytes suggests a key role for these transporters in its hepatic clearance. nih.gov

| Transporter | Type | Role in 3-Hydroxyglibenclamide Disposition |

| BCRP (ABCG2) | Efflux | Transports 3-Hydroxyglibenclamide out of cells. researchgate.net |

| MDR1 (ABCB1) | Efflux | Transports 3-Hydroxyglibenclamide out of cells. researchgate.net |

| MRP2 | Efflux | Not a significant transporter for 3-Hydroxyglibenclamide. researchgate.net |

| MRP3 | Efflux | A potential transporter for the related M1 metabolite. researchgate.net |

| MRP4 | Efflux | A potential transporter for the related M1 metabolite. researchgate.net |

In Vivo Disposition Studies in Preclinical Animal Models

In vivo studies in preclinical animal models are crucial for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole organism. nih.govnih.gov These studies help to predict the pharmacokinetic profile in humans. nih.gov Various animal models, including rodents (rats, mice) and non-rodents (dogs, monkeys), are used for this purpose. nih.govimavita.com

Preclinical animal models are also used to predict human urinary excretion. nih.gov Generally, animal models tend to underpredict the urinary excretion of unchanged drugs in humans. nih.gov Among the commonly used species, dogs have been found to be the most reliable predictors of human urinary excretion. nih.gov

Excretion Routes of 3-Hydroxyglibenclamide (Biliary and Renal)

The elimination of drugs and their metabolites from the body occurs through various routes, with renal (urine) and biliary (bile) excretion being the most significant. mhmedical.commsdmanuals.com

For the metabolites of glibenclamide, both renal and biliary excretion pathways are important. While the metabolites are primarily eliminated by the kidneys, the presence of only small amounts of M1 and M2 in the urine suggests the involvement of other non-renal elimination routes. nih.gov One such route is the shunting of metabolized glibenclamide to the biliary excretion pathway. nih.gov The process of enterohepatic recycling, where a drug or its metabolite is secreted into the bile, reabsorbed from the intestine, and returned to the liver, can also play a role in the disposition of glibenclamide and its metabolites. nih.gov

The molecular weight and polarity of a compound influence its primary route of excretion. Compounds with a molecular weight greater than 300 g/mol and possessing both polar and lipophilic groups are more likely to be excreted in the bile. msdmanuals.com Conjugation, particularly with glucuronic acid, can also facilitate biliary excretion. msdmanuals.com

Analytical Methodologies for Research on 3 Hydroxyglibenclamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3-hydroxyglibenclamide, providing the necessary separation from its parent compound, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 3-hydroxyglibenclamide. nih.gov Reversed-phase HPLC methods are commonly employed, utilizing a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. nih.govnih.gov

A simple reversed-phase liquid chromatographic method has been developed for measuring low concentrations of glibenclamide and its two main metabolites, 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide (B13724726), in human serum and urine. nih.gov The compounds are typically extracted from the biological matrix before analysis. nih.gov UV detection is frequently used, with wavelengths around 203 nm, 225 nm, or 230 nm providing good sensitivity for these compounds. nih.govnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) with an adjusted pH to ensure optimal separation. nih.govijpsonline.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separation. ijpsonline.com

The following table summarizes typical HPLC conditions used for the analysis of glibenclamide and its metabolites:

| Parameter | Details | Source |

| Column | Reversed-phase C8 or C18 | nih.govijpsonline.com |

| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 25 mM, pH 3.5) in a 3:2 ratio | ijpsonline.com |

| Detection | UV at 203 nm, 225 nm, or 253 nm | nih.govnih.govijpsonline.com |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Internal Standard | Glibornuride or Glimepiride | nih.govijpsonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice, particularly for complex biological matrices and when low concentrations need to be measured. nih.govmeasurlabs.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. measurlabs.com

These methods often use electrospray ionization (ESI) in positive or negative ion mode to generate charged molecules for detection. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govplos.org This provides a high degree of specificity and reduces background noise. For instance, the mass transition of m/z 494.2 → 368.9 has been used to quantify glibenclamide. researchgate.net

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS further enhances the speed and resolution of the analysis. tandfonline.com

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Detection and Quantification

While less specific than chromatographic methods, UV-Vis spectrophotometry can be used for the preliminary analysis or quantification of 3-hydroxyglibenclamide, especially in simpler matrices or after effective separation. scilit.com Studies have determined the maximum absorption wavelength (λmax) for glibenclamide and its metabolites. For example, 4-trans-hydroxyglibenclamide has a reported λmax at 299.50 nm, while glibenclamide's is at 300.60 nm. scilit.comjournal-jps.com

Spectrophotometric methods can also involve the formation of colored ion-pair complexes. For example, glibenclamide can react with anionic dyes like methyl orange (MO) to form a yellow complex that can be extracted and measured at a specific wavelength, such as 426 nm. impactfactor.org Similarly, reactions with bromocresol purple (BCP) and bromothymol blue (BTB) have been used, with the resulting colored products measured at 418 nm and 424 nm, respectively. derpharmachemica.com

Advanced Sample Preparation and Extraction Strategies for Biological Matrices (e.g., serum, urine, tissue homogenates, microsomal fractions)

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis.

Liquid-Liquid Extraction (LLE): This is a common technique where the analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.govresearchgate.net A mixture of n-hexane and dichloromethane (B109758) (1:1) has been successfully used to extract glibenclamide and its hydroxy metabolites from serum and urine. nih.govresearchgate.net After extraction, the organic solvent is typically evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC or LC-MS system. diabetesjournals.org

Solid-Phase Extraction (SPE): SPE is another widely used technique that provides cleaner extracts compared to LLE. conicet.gov.arlcms.cz It involves passing the sample through a solid sorbent packed in a cartridge, which retains the analyte. After washing to remove impurities, the analyte is eluted with a small volume of a strong solvent. C18 cartridges are often used for the extraction of glibenclamide and its metabolites from plasma. researchgate.net

Protein Precipitation: For plasma or serum samples, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis. ijpsonline.com Acetonitrile or methanol is often used as the precipitating agent. ijpsonline.comnih.gov After adding the solvent and centrifuging, the clear supernatant containing the analyte is collected for analysis. ijpsonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized LLE technique that uses a small amount of extraction solvent and a disperser solvent. conicet.gov.ar The mixture forms a cloudy solution, increasing the surface area for rapid extraction. conicet.gov.ar This method is known for being fast, inexpensive, and environmentally friendly. conicet.gov.ar

The following table summarizes various sample preparation techniques for different biological matrices:

| Biological Matrix | Sample Preparation Technique | Key Steps & Solvents | Source |

| Serum/Plasma | Liquid-Liquid Extraction (LLE) | Extraction with n-hexane-dichloromethane (1:1) or dichloromethane-diethyl ether (30:70). | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Use of C18 cartridges. | researchgate.net | |

| Protein Precipitation | Addition of methanol or acidic acetonitrile. | ijpsonline.comnih.gov | |

| Urine | Dilution & LLE | Five-fold sample dilution followed by extraction with n-hexane-dichloromethane. | nih.gov |

| Tissue Homogenates | Homogenization & LLE | Homogenization in PBS, acidification, followed by extraction with n-hexane-dichloromethane. | diabetesjournals.org |

| Microsomal Fractions | Ultracentrifugation & LLE | Incubation mixtures are ultracentrifuged, and the supernatant is extracted with n-hexane/methylene chloride. | nih.gov |

Method Validation for Research Applications (e.g., sensitivity, selectivity, linearity, accuracy, precision)

To ensure the reliability of research findings, analytical methods must be rigorously validated according to established guidelines. Key validation parameters include:

Sensitivity: This is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov For LC-MS/MS methods, LLOQs for glibenclamide metabolites in plasma can be as low as 0.100–0.113 ng/mL. nih.govscispace.com HPLC methods have reported detection limits for the parent drug in the range of 5-10 ng/mL in plasma. nih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous substances. nih.gov Chromatographic methods demonstrate selectivity by showing no interfering peaks at the retention time of the analyte and internal standard. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. ijpsonline.com A high correlation coefficient (r² > 0.99) is typically required to demonstrate linearity. nih.govresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte added to the sample. nih.gov Accuracy for validated methods is generally expected to be within 85-115%. nih.govnih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ijpsonline.com Intra-day (within a day) and inter-day (between days) precision are assessed, with an acceptance criterion typically of less than 15% RSD. ijpsonline.comnih.gov

The following table provides an example of validation parameters from a published LC-MS/MS method for glibenclamide and its metabolites:

| Validation Parameter | Glibenclamide | Metabolites | Source |

| LLOQ (Plasma) | 1.02 ng/mL | 0.100–0.113 ng/mL | nih.govscispace.com |

| Linearity Range | 6.67–500 µg/L | - | researchgate.net |

| Accuracy (Plasma) | 86% - 114% | 86% - 114% | nih.gov |

| Precision (RSD) | < 14% | < 14% | nih.gov |

| Recovery (Plasma) | 87% - 99% | 87% - 99% | nih.gov |

Advanced Research Models and Methodologies for Studying 3 Hydroxyglibenclamide

In Vitro Cellular and Tissue Models

In vitro models provide a controlled environment to study the specific biochemical processes involved in the metabolism of glibenclamide to 3-hydroxyglibenclamide, minimizing the complexities of whole-organism systems.

Human Liver Microsomes and Recombinant Enzyme Systems

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. pharmgkb.orgomicsonline.org Studies using HLMs have been instrumental in identifying the key enzymes responsible for the hydroxylation of glibenclamide.

Research has shown that glibenclamide is extensively metabolized by hepatic microsomes into its two main hydroxylated metabolites, 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide (B13724726). pharmgkb.orgnih.gov To pinpoint the specific enzymes involved, recombinant human CYP isoforms, which are individual CYP enzymes expressed in a cellular system (e.g., insect cells), are utilized. nih.gov These systems allow for the investigation of a single enzyme's contribution to a metabolic pathway.

Studies with recombinant CYPs have demonstrated that while multiple enzymes can metabolize glibenclamide, CYP3A4 and CYP2C9 are the major contributors. pharmgkb.orgnih.gov Kinetic analyses have been performed to determine the efficiency of these enzymes in metabolizing glibenclamide. The intrinsic clearance (Clint), a measure of the metabolic capacity of an enzyme, is significantly higher for CYP3A4 compared to other isoforms, suggesting it plays a major role in the in vitro metabolism of glibenclamide. nih.gov However, the clinical significance of CYP2C9 is also well-established, with genetic variations in the CYP2C9 gene impacting glibenclamide's pharmacokinetics and patient response. researchgate.netresearchgate.nettandfonline.comnih.gov

| CYP Isoform | Km (μM) | Vmax (nmol/min/nmol CYP) | Clint (mL/min/nmol CYP) |

|---|---|---|---|

| CYP3A4 | 5.2 ± 1.8 | 14.4 ± 5.1 | 2.78 ± 0.26 |

| CYP3A5 | 4.2 ± 1.5 | 1.9 ± 0.73 | 0.46 ± 0.05 |

| CYP2C19 | 15.1 ± 2.3 | 9.6 ± 1.5 | 0.63 ± 0.07 |

| CYP2C91/1 | - | - | - |

| CYP2C8 | - | - | - |

Table 1. Kinetic parameters of recombinant human CYP isoforms for glibenclamide depletion. Data is derived from studies on the in vitro metabolism of glibenclamide. nih.gov Note: Some values for CYP2C9 and CYP2C8 were not fully provided in the source material but their rank order of Clint was established as lower than CYP3A4, CYP2C19, and CYP3A5. nih.gov

Isolated Hepatocytes and Other Primary Cell Cultures

Isolated hepatocytes, which are primary cells cultured directly from liver tissue, offer a more physiologically relevant model than microsomes as they contain the full complement of metabolic enzymes, cofactors, and transport proteins in a cellular context. physiology.org These models are crucial for studying the interplay between drug uptake, metabolism, and efflux.

Studies using isolated hepatocytes have confirmed the formation of 3-hydroxyglibenclamide from its parent compound. diabetesjournals.org For instance, research on hepatocytes isolated from mice has been pivotal in understanding the impact of specific genetic factors on glibenclamide metabolism. diabetesjournals.org Primary hepatocyte cultures allow for the investigation of both phase I (e.g., hydroxylation by CYPs) and phase II (e.g., glucuronidation) metabolism, providing a more complete picture of a drug's metabolic fate.

Three-Dimensional (3D) Cell Culture Systems and Organoids for Metabolic and Mechanistic Studies

While traditional two-dimensional (2D) cell cultures have been valuable, they often suffer from a rapid decline in hepatocyte-specific functions. thermofisher.comthermofisher.com Three-dimensional (3D) cell culture systems, such as spheroids and organoids, have emerged as superior models that more closely mimic the in vivo liver architecture and function. thermofisher.comthermofisher.comnih.govcorning.combiorxiv.orgfrontiersin.orgnih.gov

Primary human hepatocyte (PHH) spheroids are self-assembled aggregates of hepatocytes that maintain their differentiated phenotype and metabolic capacity for extended periods, often for several weeks. thermofisher.comthermofisher.comnih.govnih.gov These models have been shown to sustain the expression and activity of key drug-metabolizing enzymes, including CYP3A4 and CYP2C9, which are responsible for producing 3-hydroxyglibenclamide. thermofisher.comnih.gov The longevity of these cultures makes them particularly suitable for long-term metabolic and repeated-dose toxicity studies. corning.com

Liver organoids, derived from stem cells or tissue progenitors, represent an even more complex model, capable of self-organization into structures that recapitulate aspects of the native liver tissue. mdpi.commdpi.com While specific studies focusing on 3-hydroxyglibenclamide formation in liver organoids are still emerging, their demonstrated capacity for long-term culture and maintenance of metabolic functions suggests they are a promising platform for future mechanistic and metabolic investigations of glibenclamide. mdpi.commdpi.com These advanced models can provide critical insights into both normal metabolic processes and the impact of diseases on drug metabolism. mdpi.com

Preclinical Animal Models (e.g., Genetically Modified Models for Mechanistic Investigations)

Preclinical animal models are indispensable for studying the pharmacokinetics of glibenclamide and its metabolites, including 3-hydroxyglibenclamide, in a whole-organism context. Rodent models, such as rats and mice, are commonly used. nih.gov

| Parameter | Hnf-1α+/+ (Wild-Type) Mice | Hnf-1α-/- (Deficient) Mice | P-value |

|---|---|---|---|

| Glibenclamide in Liver (pmol/mg protein) | 158.6 ± 6.9 | 8.3 ± 0.7 | |

| 4-trans-hydroxyglibenclamide (% of total cpm) | 8.7 | 14.1 | 0.04 |

| This compound (% of total cpm) | 7.3 | 13.0 | 0.03 |

Table 2. Liver concentrations of glibenclamide and its metabolites in Hnf-1α wild-type and deficient mice. Data are derived from five animals for each genotype. diabetesjournals.org

Computational and In Silico Modeling Approaches

Computational, or in silico, models provide powerful tools for predicting and understanding the molecular interactions that underpin the metabolism of glibenclamide.

Molecular Docking and Dynamics Simulations for Enzyme and Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as glibenclamide) when bound to a second molecule (a receptor, such as a CYP enzyme) to form a stable complex. frontiersin.orgroyalsocietypublishing.orgnih.gov This method is used to understand the binding mode of glibenclamide within the active site of enzymes like CYP2C9. frontiersin.orgroyalsocietypublishing.org By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into why certain substrates are metabolized and how genetic variations in the enzyme might affect this process. royalsocietypublishing.org

Molecular dynamics (MD) simulations build upon docking by simulating the movement of atoms in the protein-ligand complex over time. researchgate.netresearchgate.netnih.gov This provides a dynamic view of the binding process and can reveal conformational changes in both the enzyme and the substrate that are crucial for catalysis. nih.gov For example, MD simulations have been used to investigate how polymorphisms in CYP2C9, such as the CYP2C9*3 allele, alter the enzyme's structure and flexibility, thereby reducing its catalytic activity towards substrates like glibenclamide. royalsocietypublishing.orgnih.gov These simulations can help explain the altered pharmacokinetics observed in individuals with these genetic variants. researchgate.netresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding of Disposition

PBPK models for the parent drug, glibenclamide, have been developed to simulate its clinical pharmacokinetics and drug-drug interactions (DDIs). cncb.ac.cnnih.gov These models often incorporate the metabolic pathways leading to the formation of its metabolites, including 3-hydroxyglibenclamide (often referred to as M2). researchgate.netnih.gov While specific PBPK models focusing solely on 3-hydroxyglibenclamide are not extensively detailed in the public domain, the existing models for glibenclamide provide valuable insights into the disposition of this metabolite.

Detailed Research Findings

Research utilizing PBPK modeling for glibenclamide has indirectly shed light on the behavior of its metabolites. For instance, PBPK model simulations have suggested that due to the high plasma protein binding of glibenclamide, the unbound plasma concentrations of its metabolites, including 3-hydroxyglibenclamide, can be comparable to that of the parent drug. researchgate.net Furthermore, these simulations indicated a higher unbound trough concentration for the metabolites, which is significant as it suggests a potential for a prolonged hypoglycemic effect. researchgate.net

One study that analyzed the concentration-effect relationship of glibenclamide and its main metabolites, 4-trans-hydroxyglibenclamide (M1) and this compound (M2), utilized pharmacokinetic and pharmacodynamic modeling. nih.gov While not a full PBPK model in the traditional sense, this research provided key parameters that are essential inputs for and can be outputs of PBPK models. The study found that the metabolites themselves possess hypoglycemic activity and may have a longer duration of effect than glibenclamide. nih.gov

The development of a PBPK model for glibenclamide in diabetic patients also provides a framework that could be extended to its metabolites. oatext.comoatext.com Such models incorporate changes in physiological parameters associated with diabetes, such as altered gastric emptying and liver function, which would consequently affect the disposition of 3-hydroxyglibenclamide. oatext.comoatext.com

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for 3-hydroxyglibenclamide (M2) as determined in a study involving healthy subjects. These parameters are crucial for building and validating a PBPK model.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of 3-Hydroxyglibenclamide (M2)

| Parameter | Value | Unit | Description |

|---|---|---|---|

| CEss50 | 37 | ng ml-1 | Steady-state serum concentration at which 50% of the maximal effect is observed. nih.gov |

| kEO | 0.479 | h-1 | Elimination rate constant from the effect site. nih.gov |

| kEO-HL | 1.4 | h | Equilibration half-life for the effect site. nih.gov |

Data derived from a study analyzing the concentration-effect relations of glibenclamide and its active metabolites in healthy subjects. nih.gov

A comprehensive PBPK model for 3-hydroxyglibenclamide would ideally include specific data on its formation from glibenclamide, its distribution into various tissues, and its own metabolic and excretory pathways. While current literature provides a foundation through the study of the parent compound, further research is needed to develop and validate a dedicated PBPK model for 3-hydroxyglibenclamide to fully elucidate its pharmacokinetic profile and contribution to the therapeutic and potential long-lasting effects of glibenclamide.

Future Research Directions and Unanswered Questions Regarding 3 Hydroxyglibenclamide

The study of 3-hydroxyglibenclamide, an active metabolite of the widely used drug glibenclamide, continues to present numerous avenues for deeper scientific inquiry. While its role as a product of hepatic metabolism is established, many questions regarding its complete biological and pharmacological profile remain. The following sections outline key areas where future research is needed to fully understand the significance of this compound.

Q & A

Basic Research Question: What are the established protocols for synthesizing 3-Hydroxyglibenclamide in laboratory settings, and how can purity be validated?

Methodological Answer:

Synthesis typically involves hydroxylation of glibenclamide using cytochrome P450 isoforms or chemical catalysts. Purification is achieved via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) and comparison to a certified reference standard. Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure solvent residues are below ICH Q3C limits using gas chromatography .

Basic Research Question: Which analytical techniques are recommended for quantifying 3-Hydroxyglibenclamide in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for plasma or tissue samples. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should span 1–1000 ng/mL with a lower limit of quantification (LLOQ) validated per FDA guidelines. Internal standards (e.g., deuterated analogs) mitigate matrix effects. Cross-validate results with ELISA to confirm specificity .

Advanced Research Question: How to design experiments comparing the ATP-sensitive potassium (KATP) channel inhibition efficacy of 3-Hydroxyglibenclamide versus its parent compound?

Methodological Answer:

Use patch-clamp electrophysiology on pancreatic β-cells or transfected HEK293 cells expressing SUR1/Kir6.2 subunits. Include concentration-response curves (0.1 nM–10 µM) and calculate IC50 values using nonlinear regression. Normalize data to glibenclamide (positive control) and vehicle (negative control). Address batch variability by replicating experiments across three independent cell preparations. Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample size .

Advanced Research Question: How should researchers resolve contradictions in reported pharmacokinetic data (e.g., half-life variability across species)?

Methodological Answer:

Conduct a meta-analysis of existing studies, stratifying by species, dose, and administration route. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate parameters like clearance (CL) and volume of distribution (Vd). Sensitivity analysis identifies covariates (e.g., hepatic enzyme activity). For missing data, apply multiple imputation with Rubin’s rules to preserve statistical validity .

Advanced Research Question: What methodologies validate novel molecular targets of 3-Hydroxyglibenclamide beyond KATP channels?

Methodological Answer:

Employ CRISPR-Cas9 knockout models to assess off-target effects. Use affinity purification mass spectrometry (AP-MS) to identify binding partners. Validate hits with surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff). Functional assays (e.g., calcium imaging) confirm physiological relevance. Cross-reference with cheminformatics databases (e.g., ChEMBL) to exclude artifacts .

Basic Research Question: What steps ensure reproducibility in 3-Hydroxyglibenclamide cytotoxicity assays?

Methodological Answer:

Standardize cell lines (e.g., NCI-H716 for pancreatic cancer) and culture conditions (e.g., RPMI-1640 + 10% FBS). Pre-treat with 3-Hydroxyglibenclamide (24–72 hours) and measure viability via MTT/WST-1 assays. Include triplicate wells and independent replicates. Document reagent lot numbers and incubator humidity/temperature. Share raw data and analysis scripts via repositories like Zenodo .

Advanced Research Question: How to statistically analyze dose-dependent effects in 3-Hydroxyglibenclamide studies with non-linear responses?

Methodological Answer:

Apply the Hill equation to model sigmoidal dose-response curves. Use Bayesian hierarchical models to pool data from multiple experiments. Compare fits with Akaike Information Criterion (AIC). For outliers, perform Grubbs’ test (α = 0.01). Report 95% confidence intervals for EC50/IC50 values .

Advanced Research Question: What experimental approaches elucidate the metabolic pathways of 3-Hydroxyglibenclamide in hepatic systems?

Methodological Answer:

Incubate with human liver microsomes (HLM) and NADPH cofactor. Identify phase I/II metabolites via UPLC-QTOF-MS. Use recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) to determine enzyme-specific kinetics (Km, Vmax). For in vivo correlation, administer radiolabeled ¹⁴C-3-Hydroxyglibenclamide to rodents and analyze excreted metabolites .

Basic Research Question: How to conduct a systematic literature review on 3-Hydroxyglibenclamide’s pharmacological interactions?

Methodological Answer:

Search PubMed, Scopus, and Web of Science using MeSH terms: "3-Hydroxyglibenclamide," "drug interactions," "pharmacokinetics." Apply PRISMA guidelines for screening and inclusion. Extract data into a standardized table (compound, model, effect size, reference). Use VOSviewer for co-citation network analysis to identify research clusters .

Advanced Research Question: What techniques characterize 3-Hydroxyglibenclamide’s binding dynamics with serum proteins?

Methodological Answer:

Perform equilibrium dialysis to measure free vs. bound fractions. Use isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Molecular dynamics simulations (e.g., GROMACS) predict binding poses. Validate with site-directed mutagenesis of albumin’s drug-binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.